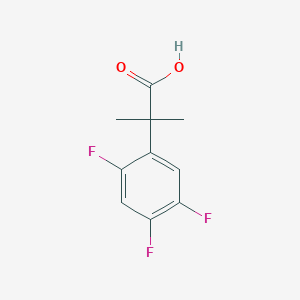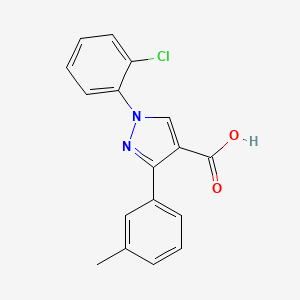
3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile is a fluorinated organic compound with the molecular formula C9H6BrF2NO. This compound is characterized by the presence of bromine, fluorine, and nitrile functional groups, making it a versatile intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile typically involves the reaction of 4-bromo-2,5-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and various nucleophiles.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate.
Major Products Formed
Amines: Formed by the reduction of the nitrile group.
Carboxylic Acids: Formed by the oxidation of the nitrile group.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Similar in structure but with methoxy groups instead of fluorine atoms.
4-Bromo-3,5-difluorobenzonitrile: Lacks the propanenitrile moiety but shares the bromine and fluorine substitution pattern.
Uniqueness
3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile is unique due to the combination of bromine, fluorine, and nitrile functional groups, which confer distinct reactivity and selectivity. This makes it a valuable intermediate in various synthetic applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
1379364-31-4 |
|---|---|
Fórmula molecular |
C9H6BrF2NO |
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
3-(4-bromo-2,5-difluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5H,1,3H2 |
Clave InChI |
BFLCMYNHPCBHOU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Br)F)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
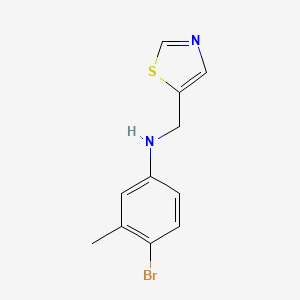
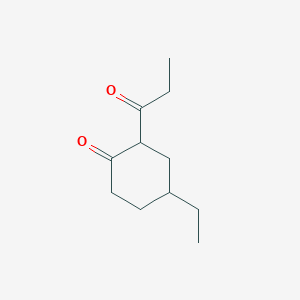

![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
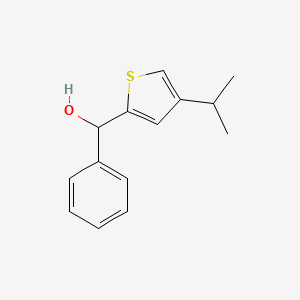

amine](/img/structure/B13079853.png)



![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)
